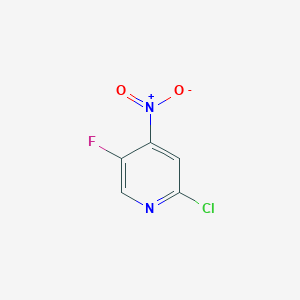

2-Chloro-5-fluoro-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVIFRUTAIUPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784429-31-7 | |

| Record name | 2-chloro-5-fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Chloro 5 Fluoro 4 Nitropyridine and Precursors

Established Synthetic Routes and Reaction Conditions

Established synthetic pathways to 2-Chloro-5-fluoro-4-nitropyridine often involve sequential nitration, chlorination, and fluorination reactions on pyridine-based precursors. These routes are well-documented and provide reliable access to the target compound, albeit sometimes with the use of harsh reagents and multi-step procedures.

Strategies Involving Nitration Reactions

A primary strategy for introducing the nitro group at the 4-position of the pyridine (B92270) ring is through direct nitration. This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

For instance, the nitration of 2-chloro-5-fluoropyridine (B44960) is a common method. The reaction requires careful temperature control, often maintained at or below 5°C, to minimize the formation of byproducts. The strong electron-withdrawing effects of the chlorine and fluorine atoms direct the incoming nitro group to the 4-position.

Another approach involves the nitration of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. For example, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated to yield 2-chloro-4-nitropyridine-N-oxide. dissertationtopic.netchemicalbook.com Subsequent deoxygenation and fluorination steps can then lead to the desired product.

A multi-step synthesis starting from 2-aminopyridine (B139424) also utilizes nitration. dissertationtopic.net 2-aminopyridine is first nitrated to produce a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). After separation, the 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine (B147068), which can then be chlorinated and subsequently fluorinated. dissertationtopic.netgoogle.com

| Starting Material | Reagents | Key Intermediates |

| 2-Chloro-5-fluoropyridine | Conc. HNO₃, Conc. H₂SO₄ | - |

| 2-Chloropyridine | H₂O₂, Acetic Acid, then Conc. HNO₃, Conc. H₂SO₄ | 2-Chloropyridine-N-oxide, 2-Chloro-4-nitropyridine-N-oxide |

| 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄, then NaNO₂, HCl | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine |

Table 1: Nitration Strategies for 2-Chloro-5-fluoro-4-nitropyridine Synthesis

Chlorination and Fluorination Approaches

Chlorination and fluorination are critical steps in the synthesis of 2-Chloro-5-fluoro-4-nitropyridine, often performed on appropriately substituted pyridine precursors.

Chlorination can be achieved using various reagents. For example, 2-hydroxy-5-nitropyridine can be chlorinated using phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) to yield 2-chloro-5-nitropyridine (B43025). chemicalbook.com Similarly, 5-fluorouracil (B62378) can be converted to 2,4-dichloro-5-fluoropyrimidine (B19854) using phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.com

Fluorination is often accomplished through halogen exchange (Halex) reactions. In this process, a chloro-substituted pyridine is treated with a fluoride (B91410) source, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. googleapis.com The reaction is typically carried out in a high-boiling aprotic solvent like sulfolane (B150427) or dimethylformamide. For example, 2-chloro-5-nitropyridine can be fluorinated to 2-fluoro-5-nitropyridine (B1295090) using anhydrous potassium fluoride. smolecule.com The presence of electron-withdrawing groups, like the nitro group, facilitates this nucleophilic aromatic substitution.

| Precursor | Reagent | Product |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine |

| 5-Fluorouracil | POCl₃, N,N-dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine |

| 2-Chloro-5-nitropyridine | Anhydrous KF, Sulfolane | 2-Fluoro-5-nitropyridine |

Table 2: Chlorination and Fluorination Reactions

Multistep Synthetic Sequences from Readily Available Precursors

The synthesis of 2-Chloro-5-fluoro-4-nitropyridine is often achieved through multi-step sequences starting from simple and readily available pyridine derivatives. googleapis.comchemicalbook.comevitachem.com These sequences provide a high degree of control over the substitution pattern of the final product.

One such sequence begins with 2-aminopyridine. dissertationtopic.net Nitration followed by diazotization and hydrolysis yields 2-hydroxy-5-nitropyridine. This intermediate is then chlorinated and subsequently fluorinated to arrive at the target molecule. dissertationtopic.netgoogle.com

Another route starts from 2,3-dichloro-5-fluoropyridine. Nitration of this compound yields 2-chloro-5-fluoro-3-nitropyridine. vulcanchem.com While this is an isomer of the target compound, it highlights the general strategy of building up the desired substitution pattern through a series of reactions.

A more complex synthesis starts from 2-hydroxynicotinic acid. google.com This precursor is first nitrated at the 5-position, followed by chlorination at the 2-position. The nitro group is then reduced to an amino group, which is subsequently converted to a fluoro group via a diazonium salt intermediate. google.com

Innovative and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of one-pot methodologies and catalytic routes for the preparation of 2-Chloro-5-fluoro-4-nitropyridine and its precursors, aligning with the principles of green chemistry.

One-Pot Methodologies and Atom Economy Considerations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. chemicalbook.com A one-pot method has been developed for the synthesis of 2-hydroxy-5-nitropyridine, a precursor to 2-chloro-5-nitropyridine, from nitromethane (B149229) and 2-halogenated acrylates. This approach avoids the need for separate nitration and diazotization steps, leading to a safer and more environmentally friendly process. google.com

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Traditional multi-step syntheses often have lower atom economy due to the generation of byproducts at each stage. The development of one-pot and catalytic methods aims to improve atom economy by minimizing the formation of waste. google.com For example, the direct synthesis of 2-hydroxy-5-nitropyridine from simple starting materials has a higher atom economy compared to routes that involve protecting groups and multiple functional group interconversions. google.com

Catalytic Synthesis Routes

The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions, often under milder conditions than stoichiometric methods. chemicalbook.comgoogle.com Phase transfer catalysis is a technique that facilitates the reaction between reactants in different immiscible phases, such as an aqueous phase and an organic phase. acenet.eduijirset.com This method can be particularly useful in the synthesis of pyridine derivatives, allowing for faster reactions and higher yields while reducing the need for harsh organic solvents. ijirset.comresearchgate.net Quaternary ammonium (B1175870) salts are commonly employed as phase transfer catalysts. acenet.edu

While specific catalytic routes for the direct synthesis of 2-Chloro-5-fluoro-4-nitropyridine are not extensively documented in the provided search results, the principles of catalytic synthesis are being applied to the preparation of related compounds. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a phase transfer catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under aqueous conditions, demonstrating a green and efficient approach. researchgate.net The development of chiral phase-transfer catalysts has also opened up possibilities for the asymmetric synthesis of valuable organic compounds. researchgate.net The application of such catalytic systems to the synthesis of 2-Chloro-5-fluoro-4-nitropyridine and its precursors represents a promising area for future research.

Synthesis of Positional Isomers and Related Halogenated Nitropyridine Analogues

The synthesis of positional isomers of 2-chloro-5-fluoro-4-nitropyridine and other related halogenated nitropyridine analogues involves a variety of chemical strategies, primarily revolving around nitration of substituted pyridines and nucleophilic substitution reactions on di- or tri-substituted pyridine rings. The strategic introduction of nitro and halogen groups at specific positions is crucial for the development of various functional molecules, including pharmaceuticals and agrochemicals.

A common precursor for many halogenated nitropyridines is 2,6-dichloropyridine. The nitration of this compound can lead to different isomers depending on the reaction conditions. For instance, nitration with potassium nitrate (B79036) in concentrated sulfuric acid can yield 2,6-dichloro-3-nitropyridine (B41883). The resulting dichloronitropyridine can then undergo selective nucleophilic substitution. The choice of solvent plays a critical role in determining the regioselectivity of these substitutions. In aprotic solvents, the reaction of 2,6-dichloro-3-nitropyridine with a nucleophilic alcohol predominantly yields the 3-nitro isomer, such as 6-chloro-2-ethoxy-3-nitropyridine. acs.org Conversely, conducting the reaction in a protic solvent favors the formation of the 5-nitro isomer, for example, 2-chloro-6-ethoxy-5-nitropyridine. acs.org

Another key starting material is 4-chloro-3-nitropyridine. snmjournals.orgunifi.it This compound can be functionalized through nucleophilic substitution of the chlorine atom. For example, treatment with phenol (B47542) and sodium hydride in tetrahydrofuran (B95107) (THF) at room temperature displaces the chlorine to form 3-nitro-4-phenoxypyridine. unifi.it This intermediate can be further functionalized, for instance, by hydroxylation at the 6-position. unifi.it

The synthesis of fluorinated analogues often involves either direct fluorination or a halogen exchange (Halex) reaction. The synthesis of 2-chloro-3-fluoro-4-nitropyridine (B178459) can be achieved by the nitration of 2-chloro-3-fluoropyridine (B99640) using a mixture of concentrated nitric and sulfuric acids. In other cases, a fluorine atom can be introduced via the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium fluoroborate salt. For example, 2-fluoro-3-nitropyridine (B72422) can be synthesized from 2-amino-3-nitropyridine with a high yield of 95%. acs.org Similarly, 5-fluoro-2-nitropyridine (B1317553) can be prepared from 5-fluoro-2-amino-pyridine by reaction with hydrogen peroxide in concentrated sulfuric acid at low temperatures, affording a 77% yield. chemicalbook.com

The nitration of aminopyridines is a common route to nitro-substituted pyridines, which can then be converted to the desired halogenated compounds. For instance, the nitration of 4-amino-2-chloropyridine (B126387) with a mixture of 65% nitric acid and concentrated sulfuric acid yields a mixture of the isomers 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com These isomers can then be separated by recrystallization. google.com The 4-amino-2-chloro-3-nitropyridine can be further converted to 4-chloro-3-nitropyridin-2-ol via diazotization followed by hydrolysis. google.com

The following tables summarize the synthetic routes for various positional isomers and related halogenated nitropyridine analogues.

Table 1: Synthesis of Halogenated Nitropyridine Analogues

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-fluoro-4-nitropyridine | 2-Chloro-3-fluoropyridine | Concentrated HNO₃, concentrated H₂SO₄ | Not specified | |

| 2-Fluoro-3-nitropyridine | 2-Amino-3-nitropyridine | NaNO₂, HF-pyridine, 0°C then 20°C | 95% | acs.org |

| 5-Fluoro-2-nitropyridine | 5-Fluoro-2-amino-pyridine | 3% H₂O₂, concentrated H₂SO₄, 0°C to room temperature, 20 hours | 77% | chemicalbook.com |

| 4-Amino-2-chloro-3-nitropyridine | 4-Amino-2-chloropyridine | 65% HNO₃, concentrated H₂SO₄ | 75-85% (of isomer mixture) | google.com |

| 4-Amino-2-chloro-5-nitropyridine | 15-25% (of isomer mixture) | |||

| 4-Chloro-3-nitropyridin-2-ol | 4-Amino-2-chloro-3-nitropyridine | 1. NaNO₂, HCl, 0-5°C; 2. Heat to 60-80°C | Not specified | google.com |

Table 2: Regioselective Synthesis from 2,6-Dichloro-3-nitropyridine

| Product | Nucleophile | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro-2-ethoxy-3-nitropyridine | Ethanol | Toluene (Aprotic) | NaH, 0°C to room temperature, 2-4 hours | Not specified | acs.org |

| 2-Chloro-6-ethoxy-5-nitropyridine | Sodium ethanolate | Ethanol (Protic) | 0°C to room temperature, 4-5 hours | Not specified | acs.org |

Iii. Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluoro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the principal pathway for the functionalization of this compound. This multi-step addition-elimination process involves the attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group.

The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. This effect is significantly amplified by the substituents present in 2-Chloro-5-fluoro-4-nitropyridine.

Nitro Group (-NO₂): Positioned at C4, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring towards electrophilic attack but potently activates it for nucleophilic substitution. wikipedia.org During nucleophilic attack, the nitro group effectively stabilizes the negatively charged intermediate (the Meisenheimer complex) by delocalizing the charge onto its oxygen atoms. masterorganicchemistry.comyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com

Ring Nitrogen: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the ring carbons and enhancing their electrophilicity. Positions C2 and C4 are particularly activated by this effect. wikipedia.org

Halogen Atoms (-Cl, -F): The chloro and fluoro substituents also withdraw electron density from the ring via the inductive effect, further increasing the ring's electrophilicity. While they are deactivating in the context of electrophilic substitution, they serve a dual role in SNAr: activating the ring towards attack and functioning as potential leaving groups. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, which can accelerate the initial nucleophilic attack. masterorganicchemistry.comyoutube.com

In 2-Chloro-5-fluoro-4-nitropyridine, nucleophilic attack can theoretically lead to the displacement of either the chloride ion at the C2 position or the fluoride (B91410) ion at the C5 position. The regioselectivity of this process is governed by a combination of electronic and steric factors.

Electronic Activation: The C2 and C4 positions of a pyridine ring are the most electronically deficient due to the influence of the ring nitrogen. wikipedia.org The nitro group at C4 provides strong resonance stabilization for an attack at its ortho (C3, C5) and para (C6 - not applicable here) positions.

Attack at C2: This position is ortho to the ring nitrogen and meta to the nitro group. The activation by the ring nitrogen is significant.

Attack at C5: This position is ortho to the activating nitro group but meta to the ring nitrogen.

Leaving Group Ability: In SNAr reactions where the initial attack of the nucleophile is the rate-determining step, fluoride is often a better leaving group than chloride. youtube.com This is counterintuitive to trends seen in SN1 and SN2 reactions and is attributed to fluorine's strong inductive effect, which makes the attached carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.com

Predicted Outcome: Based on these principles, the C2 position is strongly activated by the pyridine nitrogen, while the C5 position is strongly activated by the ortho-nitro group. Kinetic control may favor attack at the more electron-deficient center, which is often the position ortho to an activating group like nitro. echemi.comstackexchange.com Therefore, nucleophilic attack is highly competitive between the C2 and C5 positions, with the specific outcome often depending on the reaction conditions and the nature of the nucleophile.

The kinetics of SNAr reactions involving 2-Chloro-5-fluoro-4-nitropyridine are highly dependent on the properties of both the incoming nucleophile and the solvent system used.

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. nih.gov Nucleophilicity is influenced by factors such as basicity, polarizability, and steric hindrance. For instance, more basic nucleophiles typically react faster, although this correlation is not always linear. libretexts.org

Solvent Systems: The choice of solvent has a profound impact on reaction rates.

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred for SNAr reactions. They effectively solvate cations but poorly solvate anions (the nucleophile), leaving the nucleophile "naked" and highly reactive. libretexts.org

Polar Protic Solvents: Solvents such as water and alcohols can slow down SNAr reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes the nucleophile, increases the activation energy, and thus reduces its reactivity. nih.govlibretexts.org

| Factor | Influence on SNAr Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles (e.g., thiolate, alkoxide) increase the rate. | Higher electron-donating ability facilitates the initial attack on the electron-deficient ring. |

| Nucleophile Sterics | Bulkier nucleophiles can decrease the rate. | Steric hindrance can impede the approach of the nucleophile to the reaction center. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) increase the rate. | Poor solvation of the anionic nucleophile enhances its reactivity. libretexts.org |

| Solvent Protic Nature | Protic solvents (e.g., H₂O, EtOH) decrease the rate. | Hydrogen bonding stabilizes the nucleophile, lowering its energy and increasing the activation barrier. nih.gov |

Detailed Mechanistic Pathways

The SNAr reaction of 2-Chloro-5-fluoro-4-nitropyridine is generally accepted to proceed through a stepwise addition-elimination mechanism, characterized by the formation of a distinct intermediate.

The hallmark of the stepwise SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Formation: The reaction is initiated by the nucleophilic attack on one of the carbon atoms bearing a halogen, leading to the formation of a tetrahedral sp³-hybridized carbon and the disruption of the ring's aromaticity. nih.govfrontiersin.org

Stabilization: The resulting negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group and the ring nitrogen. This delocalization stabilizes the intermediate, making its formation feasible. youtube.com The existence of such stable adducts provides strong evidence for the stepwise nature of the reaction. bris.ac.uk While long considered essential intermediates, some recent studies suggest that for certain substrates, the Meisenheimer complex may be a transition state in a more concerted pathway. researchgate.netnih.gov For highly activated systems like nitropyridines, however, the formation of a discrete intermediate is a widely supported model. bris.ac.uk

Understanding the energetics of the reaction pathway is key to controlling its outcome.

Rate-Determining Step: For most SNAr reactions, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step (RDS). youtube.comresearchgate.net This is because this step involves a significant energy barrier associated with the loss of aromaticity of the pyridine ring. masterorganicchemistry.com The subsequent step, the elimination of the leaving group to restore aromaticity, is typically fast.

Activation Parameters: Kinetic studies of related SNAr reactions provide insight into the transition state. The reaction is characterized by a significant activation energy (ΔG‡) due to the disruption of the stable aromatic system. The entropy of activation (ΔS‡) is typically negative, which is consistent with an associative mechanism where two reactant molecules (the pyridine and the nucleophile) combine to form a more ordered transition state. bath.ac.uk

| Parameter | Typical Value | Interpretation |

| Activation Energy (ΔG‡) | Moderately High | Reflects the energy barrier required to overcome the loss of aromaticity in the transition state. |

| Enthalpy of Activation (ΔH‡) | Positive | Indicates that the reaction is endothermic leading up to the transition state. |

| Entropy of Activation (ΔS‡) | Negative | Consistent with an associative mechanism where two molecules combine, leading to a more ordered transition state. bath.ac.uk |

Other Significant Reaction Types

The reactivity of 2-chloro-5-fluoro-4-nitropyridine is characterized by the interplay of its functional groups: an electron-deficient pyridine ring, a strongly electron-withdrawing nitro group, and two halogen substituents that can act as leaving groups. These features make the compound a versatile substrate for various chemical transformations.

The conversion of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, as it dramatically alters the electronic properties of the molecule. This reduction changes a powerful electron-withdrawing group into a strong electron-donating group, thereby modifying the reactivity of the pyridine ring. masterorganicchemistry.com This transformation is crucial for synthesizing a variety of substituted aminopyridines, which are important intermediates in medicinal chemistry and materials science. Several reliable methods are available for this reduction. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency. commonorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing halogen substituents, Raney nickel can be an alternative catalyst to minimize potential dehalogenation side reactions. commonorganicchemistry.com

Chemical Reduction: A variety of metals in acidic media can be employed for the reduction of aromatic nitro groups. masterorganicchemistry.com Reagents such as iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂) provide mild and effective conditions for this conversion. masterorganicchemistry.comcommonorganicchemistry.com These methods are often tolerant of other functional groups that might be sensitive to catalytic hydrogenation. commonorganicchemistry.com For instance, tin(II) chloride is noted for its chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Table 1: Selected Methods for the Reduction of 2-Chloro-5-fluoro-4-nitropyridine

| Method | Reagents and Conditions | Product | General Applicability |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 2-Chloro-5-fluoro-pyridin-4-amine | Efficient and clean, but may cause dehalogenation. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel, Solvent (e.g., Methanol) | 2-Chloro-5-fluoro-pyridin-4-amine | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe, Acetic Acid | 2-Chloro-5-fluoro-pyridin-4-amine | Mild method, tolerant of many functional groups. masterorganicchemistry.com |

| Metal/Acid Reduction | Zn, Acetic Acid or HCl | 2-Chloro-5-fluoro-pyridin-4-amine | Provides a mild alternative for the reduction. commonorganicchemistry.com |

The halogen atoms at the C2 and C5 positions of 2-chloro-5-fluoro-4-nitropyridine are susceptible to substitution, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the para-nitro group activates both halogen positions towards nucleophilic attack. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for functionalizing pyridines and other electron-deficient aromatic systems. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group in the para position relative to the C2-chloro and ortho to the C5-fluoro is crucial for stabilizing this intermediate. libretexts.org In SNAr reactions of activated aryl halides, the typical order of leaving group ability is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine polarizing the C-F bond and facilitating the rate-determining nucleophilic attack step. nih.gov Consequently, nucleophilic substitution on 2-chloro-5-fluoro-4-nitropyridine can potentially be directed towards either the C2 or C5 position depending on the reaction conditions and the nature of the nucleophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product. wikipedia.org This method allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the halogen positions.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The development of specialized, sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a vast range of amines and aryl halides under relatively mild conditions. wikipedia.orgepa.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This reaction is a key method for the synthesis of aryl amines. wikipedia.org

Table 2: Potential Derivatization Reactions of 2-Chloro-5-fluoro-4-nitropyridine

| Reaction Type | Reagents and Conditions | Potential Product(s) | Bond Formed |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Substitution at C2 or C5 position with amino group | C-N |

| Nucleophilic Aromatic Substitution | R-OH (Alcohol), Base (e.g., NaH), Solvent (e.g., THF) | Substitution at C2 or C5 position with alkoxy group | C-O |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent | Substitution at C2 or C5 position with R group (Aryl, Vinyl, etc.) | C-C |

Iv. Derivatization and Synthetic Utility of 2 Chloro 5 Fluoro 4 Nitropyridine

The Chemical Compound as a Versatile Building Block in Organic Synthesis

2-Chloro-5-fluoro-4-nitropyridine is a pivotal building block in organic synthesis, primarily due to the distinct reactivity of its substituents. cymitquimica.com The chlorine atom at the C-2 position and the nitro group at the C-4 position make the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-5 position further modulates the electronic properties of the ring, enhancing its utility. This unique combination of functional groups allows for sequential and regioselective modifications, providing a clear pathway to complex molecular architectures.

Its role as a versatile intermediate is particularly prominent in the development of pharmaceuticals and agrochemicals. cymitquimica.com The pyridine (B92270) scaffold is a privileged structure in drug design, and fluorinated organic compounds often exhibit enhanced metabolic stability and binding affinity. Consequently, 2-Chloro-5-fluoro-4-nitropyridine serves as a key starting material for introducing these desirable features into new chemical entities. The compound's structure facilitates its use in creating diverse libraries of compounds for screening and lead optimization in drug discovery and materials science. cymitquimica.comresearchgate.net

Construction of Complex Heterocyclic Systems

The reactivity of 2-Chloro-5-fluoro-4-nitropyridine is well-suited for the construction of intricate heterocyclic frameworks, including both fused ring systems and complex pyridine-based scaffolds.

The functional groups on 2-Chloro-5-fluoro-4-nitropyridine can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, after an initial nucleophilic substitution at the C-2 position, the nitro group at C-4 can be reduced to an amine. This newly formed amino group can then react with a suitable functional group on the substituent introduced at C-2 to close a new ring. This strategy is a common approach for synthesizing bicyclic systems like pyrazolo[4,3-c]pyridines and imidazo[4,5-b]pyridines, which are scaffolds of interest in medicinal chemistry for their kinase inhibition activities. nih.govsci-hub.semdpi.com

A general representation of this strategy is shown below:

| Step | Reaction | Description |

| 1 | Nucleophilic Aromatic Substitution | The chlorine at C-2 is displaced by a nucleophile containing a secondary functional group (e.g., an ester or nitrile). |

| 2 | Nitro Group Reduction | The nitro group at C-4 is reduced to an amine (e.g., using H₂, Pd/C, or SnCl₂). |

| 3 | Intramolecular Cyclization | The newly formed amine attacks the secondary functional group, leading to the formation of a new fused ring. |

This sequential reaction pathway allows for the controlled construction of complex polycyclic aromatic systems from a relatively simple starting material. researchgate.net

Beyond fused systems, 2-Chloro-5-fluoro-4-nitropyridine is instrumental in building complex molecules where the pyridine ring acts as a central scaffold. researchgate.netacs.org In this context, the different reactive sites are exploited to attach various molecular fragments. For example, the chlorine atom can be substituted via a nucleophilic aromatic substitution, while the nitro group can be transformed into other functionalities, or the entire scaffold can be coupled to other rings. This approach is valuable in creating peptidomimetics, where the pyridine core replaces parts of a peptide backbone to improve stability and pharmacokinetic properties. researchgate.net The synthesis of 2,3,4-substituted pyridine derivatives, useful as scaffolds for developing such mimetics, often relies on the selective functionalization of halogenated pyridines. researchgate.net

Precursor for Advanced Functional Molecules

The compound serves as a direct precursor to several classes of advanced functional molecules, including substituted aminopyridines and complex biaryl systems, through well-established synthetic transformations.

One of the most common and useful transformations of 2-Chloro-5-fluoro-4-nitropyridine is the reduction of its nitro group to an amine, yielding 4-amino-2-chloro-5-fluoropyridine. This reaction is typically achieved with high efficiency using standard reducing agents. ambeed.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. mdpi.comambeed.com

Metal-based Reductions: Employing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid.

The resulting 2-chloro-5-fluoro-4-pyridinamine is a valuable intermediate itself. ambeed.com The amino group can be further functionalized through acylation, alkylation, or diazotization, while the chlorine atom remains available for subsequent cross-coupling or substitution reactions. This dual functionality makes it a powerful node for divergent synthesis.

| Reagent System | Product | Application |

| H₂ / Raney Nickel | 2-Chloro-5-fluoro-4-pyridinamine | Intermediate for further functionalization. ambeed.com |

| Ammonium (B1175870) Formate / Pd/C | Substituted Aminopyridine | Used in the synthesis of kinase inhibitors. nih.gov |

| N-phenylpiperazine, then reduction | 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine | Precursor for anticancer agents. mdpi.com |

The chlorine atom at the C-2 position of 2-Chloro-5-fluoro-4-nitropyridine is an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nbinno.com These reactions are fundamental to the synthesis of biaryl and aryl-heteroaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials. gre.ac.ukorganic-chemistry.org

The Suzuki-Miyaura coupling is frequently employed, where the chloropyridine is reacted with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. gre.ac.ukniscpr.res.in This reaction forges a new C-C bond at the C-2 position. Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the chloropyridine with an amine, providing access to a wide range of substituted aminopyridines that might not be accessible through direct nucleophilic substitution. nih.gov

The following table summarizes representative coupling reactions:

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl Compound gre.ac.ukniscpr.res.in |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Aryl-amine nih.gov |

These coupling strategies significantly expand the synthetic utility of 2-Chloro-5-fluoro-4-nitropyridine, cementing its status as a key precursor for complex, functionalized molecules. nbinno.comgre.ac.uk

No Published Data on the Directed Derivatization of 2-Chloro-5-fluoro-4-nitropyridine

A thorough review of scientific literature and chemical databases reveals a significant gap in published research regarding the specific derivatization of 2-chloro-5-fluoro-4-nitropyridine. While numerous studies detail the synthetic utility of related nitropyridine isomers and analogues, there is no available information on the directed synthesis of derivatives using 2-chloro-5-fluoro-4-nitropyridine as a starting material.

The reactivity of the pyridine ring is heavily influenced by the substitution pattern of its electron-withdrawing and donating groups. Therefore, data from related compounds, such as 2-chloro-5-nitropyridine (B43025) or 2-fluoro-5-nitropyridine (B1295090), cannot be directly extrapolated to predict the specific outcomes and reaction conditions for 2-chloro-5-fluoro-4-nitropyridine.

Detailed research findings, including specific reaction protocols, yields, and characterization of resulting derivatives originating from 2-chloro-5-fluoro-4-nitropyridine, are absent from the current body of scientific publications and patent literature. Consequently, the creation of data tables and a detailed discussion on its synthetic utility for producing specific nitropyridine derivatives is not possible at this time.

Further experimental research is required to establish the synthetic pathways and potential applications of this particular compound.

Lack of Specific Research Hinders Detailed Theoretical Analysis of 2-Chloro-5-fluoro-4-nitropyridine

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound 2-Chloro-5-fluoro-4-nitropyridine. While computational data for various related nitropyridine derivatives exists, including isomers and analogues with different halogen substitutions, specific research detailing the quantum chemical calculations, reactivity predictions, and mechanistic modeling for 2-Chloro-5-fluoro-4-nitropyridine is not present in the public domain.

Efforts to gather information for a detailed analysis of its molecular electronic structure, including Density Functional Theory (DFT) applications, prediction of reactivity parameters, and analysis of Frontier Molecular Orbitals (HOMO/LUMO), were unsuccessful. Similarly, searches for computational modeling studies that would provide mechanistic insights, such as transition state analysis and energetic profiles of its substitution reactions, yielded no specific results for this compound.

Without dedicated theoretical studies, a scientifically accurate and detailed article on the computational aspects of 2-Chloro-5-fluoro-4-nitropyridine, as per the specified outline, cannot be constructed. Further experimental and computational research is required to elucidate the specific electronic properties and reaction mechanisms of this particular compound.

V. Theoretical and Computational Studies on 2 Chloro 5 Fluoro 4 Nitropyridine

Prediction of Spectroscopic Features for Structural Characterization

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are invaluable for the structural characterization of novel or complex molecules. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic features, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can aid in the interpretation of experimental spectra, confirm structural assignments, and provide insights into the electronic structure and bonding of the molecule.

For many related substituted pyridines, detailed theoretical studies have been published, providing a framework for how such analyses are conducted. For instance, computational studies on compounds like 2-chloro-5-nitropyridine (B43025) and other halogenated nitropyridines often utilize the B3LYP functional with basis sets such as 6-311++G(d,p) to achieve a good correlation between calculated and experimental data. sigmaaldrich.comnih.govresearchgate.netresearchgate.net These studies typically involve geometry optimization of the molecule's ground state, followed by frequency calculations to predict IR and Raman spectra, and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts. mdpi.com

Despite a thorough search of scientific literature and chemical databases for the specific compound 2-Chloro-5-fluoro-4-nitropyridine (CAS Number: 1784429-31-7), no dedicated computational or theoretical studies predicting its spectroscopic features for structural characterization were found. sigmaaldrich.cn While experimental spectra for related compounds are available and theoretical methodologies are well-established for this class of molecules, specific calculated data tables for the vibrational frequencies or NMR chemical shifts of 2-Chloro-5-fluoro-4-nitropyridine are not present in the surveyed literature.

The prediction of spectroscopic features for 2-Chloro-5-fluoro-4-nitropyridine would theoretically involve:

Vibrational Spectroscopy (IR and Raman): Calculation of the harmonic vibrational frequencies would predict the positions of fundamental absorption bands. Key vibrational modes would include the C-H, C-F, C-Cl, and C-N stretching and bending vibrations, as well as the symmetric and asymmetric stretching of the nitro (NO₂) group and the pyridine (B92270) ring vibrations. The electron-withdrawing effects of the chloro, fluoro, and nitro substituents would be expected to influence the frequencies of the pyridine ring modes.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Theoretical calculations would predict the chemical shifts for the hydrogen, carbon, and fluorine atoms in the molecule. The predicted shifts would reflect the electronic environment of each nucleus, which is heavily influenced by the electronegativity and positioning of the substituents on the pyridine ring.

Without published research, it is not possible to provide detailed, scientifically accurate data tables and research findings for the predicted spectroscopic features of 2-Chloro-5-fluoro-4-nitropyridine.

Vi. Advanced Topics and Future Research Directions

Stereochemical Aspects in Derivatization (If Applicable to Future Research)

While 2-chloro-5-fluoro-4-nitropyridine itself is an achiral molecule, its derivatization presents opportunities for introducing stereocenters, a critical aspect in the synthesis of many pharmaceuticals and bioactive compounds. Future research could explore reactions where this pyridine (B92270) derivative is coupled with chiral nucleophiles or where subsequent transformations of its derivatives create chiral centers. For instance, the synthesis of kinase inhibitors often involves the creation of complex chiral structures. ed.ac.uk The development of stereoselective reactions involving this building block would be a significant advancement, enabling the synthesis of enantiomerically pure final products. This is particularly relevant as different enantiomers of a drug can have vastly different pharmacological activities.

Exploration of Novel Catalytic Systems for Transformations of the Compound

The transformation of halogenated nitropyridines is often reliant on catalysis. Future research will likely focus on discovering and optimizing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving 2-chloro-5-fluoro-4-nitropyridine.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Building on established methods like Suzuki and Buchwald-Hartwig aminations used for other nitroarenes, research could focus on developing catalysts tailored for the specific electronic properties of 2-chloro-5-fluoro-4-nitropyridine. nih.govacs.org For example, palladium catalysts with specialized phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) could be investigated for C-C and C-N bond formation at the chloro-substituted position. acs.orgacs.org

Denitrative Coupling: A particularly innovative area is the use of transition-metal catalysis for denitrative coupling, where the nitro group itself is replaced. acs.org Developing catalytic systems (e.g., based on palladium or cobalt) that can selectively activate the C-NO2 bond in the presence of C-Cl and C-F bonds would open up entirely new synthetic pathways. acs.org

Gas-Phase Fluorination: For the synthesis of related fluoropyridines, gas-phase fluorination over metal oxide catalysts has been explored. researchgate.net Future work could investigate similar heterogeneous catalytic systems for the synthesis or transformation of 2-chloro-5-fluoro-4-nitropyridine, potentially offering advantages in catalyst recovery and reuse. researchgate.net

The table below summarizes potential catalytic systems for future investigation.

| Reaction Type | Potential Catalyst System | Target Transformation |

| Suzuki Coupling | Pd(dppf)Cl2, Pd2(dba)3/Xantphos | C-C bond formation (replacing Cl) |

| Buchwald-Hartwig Amination | Pd(acac)2/BrettPhos | C-N bond formation (replacing Cl) |

| Thioetherification | Cobalt Ferrite (CoFe2O4) Nanoparticles | C-S bond formation (denitrative) |

| Halogen Exchange (Fluorination) | Metal Oxides (e.g., MgO) with HF | Replacement of Cl with F |

Development of Sustainable Synthetic Methodologies for the Chemical Compound

Traditional syntheses of nitropyridines often involve harsh nitration conditions, which can generate significant chemical waste and pose safety risks. google.com A key future research direction is the development of greener and more sustainable methods for producing 2-chloro-5-fluoro-4-nitropyridine.

Promising approaches include:

Avoiding Direct Nitration: A patented method for the high-yield synthesis of 2-chloro-5-nitropyridine (B43025) avoids direct nitration by starting with 2-halogenated acrylates, which undergo condensation and cyclization to form 2-hydroxy-5-nitropyridine (B147068), followed by chlorination. google.com Adapting this strategy for the synthesis of the 4-nitro isomer could significantly improve the safety and environmental profile of the process. google.com

Flow Chemistry: The use of continuous flow reactors can enhance safety and control over reaction parameters, especially for potentially hazardous reactions like nitration or those involving energetic intermediates. This technology could lead to higher yields and purity while minimizing waste.

Alternative Fluorination Reagents: Research into replacing traditional fluorinating agents with safer, more manageable alternatives is an ongoing field. For example, the use of 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, as precursors for fluorination offers a milder route to 2-fluoropyridines and could be adapted for related syntheses. acs.org

Expansion of the Chemical Compound's Role as a Synthetic Intermediate

The primary value of 2-chloro-5-fluoro-4-nitropyridine lies in its potential as a versatile building block for more complex molecules, particularly in medicinal chemistry. The distinct reactivity of its substituent groups (Cl, F, NO2) allows for sequential and site-selective modifications.

Future research will likely expand its application in the synthesis of:

Kinase Inhibitors: Many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyridine or pyrimidine (B1678525) core. ed.ac.ukacs.orgmdpi.com The subject compound is an ideal starting point for synthesizing analogs of potent inhibitors for kinases like JAK2 and DNA-PK. nih.govacs.orgmdpi.com For instance, the chloro group can be displaced by amines, the nitro group can be reduced to an amine for further acylation or coupling, and the fluorine atom can modulate the compound's biological properties. nih.govnih.gov

Anti-HIV Agents: Nevirapine and other non-nucleoside reverse transcriptase inhibitors (NNRTIs) are based on a dipyridodiazepinone scaffold. nih.govsemanticscholar.orgbeilstein-journals.org The synthesis of these complex ring systems often starts from functionalized chloronitropyridines. nih.govsemanticscholar.org 2-Chloro-5-fluoro-4-nitropyridine could serve as a key intermediate for novel NNRTI analogs, where the fluorine atom might enhance potency or improve the resistance profile. semanticscholar.orgbeilstein-journals.org

Other Bioactive Molecules: The chloronitropyridine motif is present in a wide range of bioactive compounds, including insecticides, herbicides, and agents with antimalarial or anticancer activity. nih.govmdpi.com The introduction of a fluorine atom can enhance metabolic stability and cell membrane permeability, making 2-chloro-5-fluoro-4-nitropyridine an attractive starting material for creating new derivatives in these therapeutic and agrochemical areas. nih.govmdpi.com A process for preparing 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, an intermediate for a neurokinin/tachykinin receptor antagonist, involves the reduction of a 2-chloro-4-aryl-5-nitropyridine precursor. google.com

The table below highlights the utility of the compound's functional groups in synthesis.

| Functional Group | Reaction | Synthetic Application |

| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amine, alcohol, or thiol moieties. nih.govmdpi.com |

| 4-Nitro | Reduction to Amine | Creation of an amino group for subsequent amide coupling, diazotization, or alkylation. nih.govgoogle.com |

| 5-Fluoro | Modulation of Properties | Enhances biological activity, metabolic stability, and lipophilicity of the final molecule. nih.gov |

Structure-Reactivity Relationships in 2-Chloro-5-fluoro-4-nitropyridine Derivatives

A systematic investigation into the structure-reactivity relationships of derivatives made from 2-chloro-5-fluoro-4-nitropyridine is essential for predictive synthesis and rational drug design. The interplay between the electronic effects of the nitro, chloro, and fluoro substituents governs the molecule's reactivity.

Future research in this area would involve:

Kinetic Studies: Measuring the reaction rates of nucleophilic substitution at the 2-position with various nucleophiles (e.g., anilines, alkoxides) can quantify the activating effect of the 4-nitro and 5-fluoro groups. researchgate.net Comparing these rates to those of simpler analogs like 2-chloro-5-nitropyridine or 2-chloro-4-nitropyridine (B32982) would provide precise data on the fluorine atom's contribution. researchgate.netmdpi.com

Computational Modeling: DFT (Density Functional Theory) calculations can be used to model the molecule's electronic structure, predict reaction pathways, and calculate activation energies. nih.gov This theoretical work can elucidate how the substituents influence the stability of reaction intermediates and transition states, providing insights that guide experimental work. nih.gov

Regioselectivity Analysis: In derivatives where the nitro group is reduced, the resulting aminopyridine can undergo further reactions. Understanding how the remaining chloro and fluoro substituents direct subsequent electrophilic or nucleophilic attacks is crucial for synthetic planning. Studies on related halogenated pyridines show that the position of substituents profoundly influences regioselectivity.

Q & A

Basic Research Questions

Q. How do substituents (chloro, fluoro, nitro) on the pyridine ring influence the reactivity of 2-chloro-5-fluoro-4-nitropyridine in nucleophilic substitution reactions?

- The nitro group at the 4-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at adjacent positions. The chloro and fluoro substituents further modulate electronic effects, with fluorine’s inductive withdrawal enhancing electrophilicity. Experimental optimization should involve varying solvents (e.g., DMF, THF) and nucleophiles (e.g., amines, alkoxides) to assess regioselectivity .

Q. What synthetic routes are most effective for preparing 2-chloro-5-fluoro-4-nitropyridine, and how can yield be optimized?

- A common approach involves nitration of 2-chloro-5-fluoropyridine using mixed acids (HNO₃/H₂SO₄). Key parameters include temperature control (0–5°C to avoid over-nitration) and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield. Catalytic methods using zeolites or ionic liquids may enhance selectivity .

Q. What safety protocols are critical when handling 2-chloro-5-fluoro-4-nitropyridine in the laboratory?

- Follow GHS guidelines: Use PPE (nitrile gloves, safety goggles, lab coats), avoid dust generation, and ensure fume hood ventilation. In case of spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Storage requires airtight containers in cool, dry conditions away from incompatible substances (strong bases, oxidizers) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties and reaction pathways of 2-chloro-5-fluoro-4-nitropyridine?

- Employ hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Pair with the Lee-Yang-Parr correlation functional to model transition states in substitution reactions. Validate with experimental kinetics data.

Q. What analytical challenges arise in characterizing 2-chloro-5-fluoro-4-nitropyridine, and how can they be resolved?

- Challenges include distinguishing nitro regioisomers and detecting trace impurities. Use high-resolution LC-MS (ESI+ mode) for molecular ion confirmation and ¹⁹F/¹³C NMR to resolve substituent effects. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of 2-chloro-5-fluoro-4-nitropyridine?

- Byproducts (e.g., di-nitrated derivatives) form due to excessive nitration. Mechanistic studies using ¹⁵N-labeled HNO₃ and kinetic profiling (in situ IR monitoring) can identify intermediate nitration steps. Adjusting acid strength and reaction time minimizes over-nitration .

Q. How can researchers evaluate the biological activity of 2-chloro-5-fluoro-4-nitropyridine derivatives without FDA-approved data?

- Perform in silico docking (AutoDock Vina) against target enzymes (e.g., kinases) to predict binding affinity. Validate with in vitro assays (e.g., MIC tests for antimicrobial activity). Note: Derivatives are research-grade only; avoid in vivo testing without regulatory approval .

Q. What stability issues arise when storing 2-chloro-5-fluoro-4-nitropyridine under varying environmental conditions?

- Thermal decomposition studies (TGA/DSC) reveal degradation above 150°C, releasing NOₓ and HF. Long-term stability tests (40°C/75% RH for 6 months) show <5% degradation if stored desiccated. Monitor via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.